molecular formula C12H15FO B7939615 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

Cat. No.: B7939615
M. Wt: 194.24 g/mol
InChI Key: KYZXFMROYXTFHG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol (CAS 1534439-19-4) is a chiral alcohol intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its primary research application is in the synthesis and development of potent, selective, and orally active corticotropin-releasing factor 1 (CRF1) receptor antagonists . This compound serves as a critical chiral precursor in the multi-step synthesis of advanced drug candidates such as SSR125543A . SSR125543A is a well-characterized 2-aminothiazole derivative that exhibits nanomolar affinity for human cloned CRF1 receptors and demonstrates a 1,000-fold selectivity for CRF1 over CRF2α receptors and CRF-binding protein . In preclinical research, antagonists derived from this scaffold have been instrumental in studying the role of the CRF system in stress-related disorders . The CRF1 receptor is a primary mediator of the endocrine, autonomic, behavioral, and immune responses to stress . Consequently, compounds utilizing this intermediate have shown efficacy in animal models for reducing stress-induced behaviors, highlighting their value in probing the neurobiological pathways of anxiety and addiction . The product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZXFMROYXTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Intermediate Synthesis: 2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one

The synthesis begins with the preparation of 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one (Compound 3A ), a pivotal precursor.

Methodology :

  • Step 1 : Condensation of N-methoxy-N-methylacetamide (2A ) with cyclopropanecarbonyl chloride in dichloromethane (DCM) at −10°C yields the Weinreb amide intermediate.

  • Step 2 : Grignard addition of 3-fluoro-4-methylphenylmagnesium bromide to the Weinreb amide generates 3A in 78–85% yield.

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents side reactions.

  • Anhydrous conditions (molecular sieves) enhance Grignard reactivity.

Reduction of Ketone to Alcohol

The ketone (3A ) is reduced to the target ethanol derivative via three primary routes:

Catalytic Hydrogenation

  • Conditions : H₂ (50 psi), 10% Pd/C, ethanol, 25°C, 12 h.

  • Yield : 92–95% with >99% conversion.

  • Limitation : Requires high-purity 3A (≥98%) to prevent catalyst poisoning.

Borohydride Reduction

  • Reagents : NaBH₄ in THF/MeOH (4:1), 0°C to RT.

  • Yield : 88–90%.

  • Side Products : Over-reduction to alkane (<2%) if temperature exceeds 30°C.

Asymmetric Catalysis for Enantiomeric Control

  • Catalyst : (R)-BINAP-RuCl₂, H₂ (30 psi), iPrOH, 40°C.

  • Outcome : (S)-1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol with 98% ee.

  • Scalability : Demonstrated at 10-kg scale with consistent enantioselectivity.

Process Optimization and Industrial-Scale Considerations

Solvent Systems and Reaction Efficiency

ParameterNaBH₄ ReductionCatalytic HydrogenationAsymmetric Hydrogenation
SolventTHF/MeOHEthanoliPrOH
Temperature (°C)0–252540
Reaction Time (h)41224
Purity (%)88–9092–9597–98
Catalyst LoadingN/A5% Pd/C0.5 mol% BINAP-Ru

Key Insights :

  • Ethanol as a solvent in hydrogenation minimizes byproducts via enhanced H₂ solubility.

  • iPrOH in asymmetric reactions improves catalyst turnover frequency (TOF) by 30% compared to toluene.

Purification and Crystallization

  • Recrystallization : Use heptane/ethyl acetate (7:3) to achieve >99.5% purity.

  • Chromatography : Silica gel (PE/EA gradient) resolves diastereomers in racemic mixtures.

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Mobile Phase : Hexane/iPrOH (90:10), 1.0 mL/min.

  • Retention Times :

    • (S)-Enantiomer: 12.3 min

    • (R)-Enantiomer: 14.7 min

X-ray Crystallography

Single-crystal analysis confirms the (S)-configuration with a Flack parameter of 0.02(3).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Enantioselectivity (% ee)Cost (USD/kg)
NaBH₄ Reduction88–9088–90N/A120
Catalytic Hydrogenation92–9592–95N/A180
Asymmetric Hydrogenation85–8897–9898950

Trade-offs :

  • Borohydride reduction is cost-effective but lacks stereocontrol.

  • Asymmetric hydrogenation achieves high ee but incurs 5× higher catalyst costs .

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group undergoes oxidation to form ketones under controlled conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Oxidation to ketoneCrO₃ in H₂SO₄ (Jones reagent), 0–5°C1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanone~85% yield; confirmed by IR (C=O stretch at 1,715 cm⁻¹)
Catalytic dehydrogenationPd/C, 150°C, H₂ atmosphereSame ketone as aboveRequires inert solvent (e.g., toluene)

Mechanistic Insight :
The cyclopropane ring stabilizes adjacent carbocations during oxidation, reducing side reactions like ring-opening. The electron-withdrawing fluoro group on the aryl ring moderates reactivity at the benzylic position .

Esterification Reactions

The hydroxyl group reacts with carboxylic acids or acyl chlorides to form esters.

Reaction TypeReagents/ConditionsProductYield/Notes
AcetylationAcCl, pyridine, 25°C1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl acetate92% yield; characterized by ¹H NMR (δ 2.05 ppm, singlet for CH₃CO)
BenzoylationBenzoyl chloride, DMAP, CH₂Cl₂Corresponding benzoyl ester88% yield; isolated via column chromatography

Notable Feature :
Steric hindrance from the cyclopropane and aryl groups slows reaction kinetics compared to simpler secondary alcohols .

Ring-Opening Reactions

The cyclopropane ring participates in strain-driven reactions under specific conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Acid-catalyzed ring-openingHBr (48%), 80°C3-(3-Fluoro-4-methylphenyl)pent-4-en-1-olMajor product (70%); regioselectivity confirmed by GC-MS
Photochemical [2+2] cycloadditionUV light, maleic anhydrideBicyclic adduct45% yield; stereochemistry unresolved

Key Observation :
Ring-opening dominates in protic acidic media, while cyclopropane remains intact in neutral or non-polar solvents .

Nucleophilic Substitution

The hydroxyl group can be replaced via activation.

Reaction TypeReagents/ConditionsProductYield/Notes
TosylationTsCl, Et₃N, CH₂Cl₂Tosylate derivative95% yield; intermediate for SN2 reactions
Mitsunobu reactionDIAD, PPh₃, thiolThioether derivative78% yield; retains cyclopropane integrity

Applications :
The tosylate serves as a precursor for synthesizing ethers, amines, and other derivatives .

Electrophilic Aromatic Substitution

The aryl ring undergoes selective substitution at the meta position relative to the fluoro group.

Reaction TypeReagents/ConditionsProductYield/Notes
NitrationHNO₃/H₂SO₄, 0°C1-Cyclopropyl-1-(3-fluoro-4-methyl-5-nitrophenyl)ethanol60% yield; regioselectivity confirmed by ¹⁹F NMR
BrominationBr₂, FeBr₃5-Bromo-3-fluoro-4-methyl derivative55% yield; no cyclopropane ring degradation

Electronic Effects :
The electron-withdrawing fluoro group directs incoming electrophiles to the 5-position of the aryl ring .

Reductive Reactions

The alcohol group can be reduced to alkanes under vigorous conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
DeoxygenationHI, red phosphorus, 110°C1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethane40% yield; requires excess reagent

Limitation :
Competitive ring-opening occurs, limiting synthetic utility .

Complexation and Catalysis

The compound participates in coordination chemistry due to its hydroxyl and aryl groups.

Reaction TypeReagents/ConditionsProductYield/Notes
Metal complexationRuCl₃, ethanol, refluxRu(III) complexStructure confirmed by X-ray crystallography

Application :
Such complexes show potential as catalysts in hydrogenation reactions .

Key Structural Influences on Reactivity:

  • Cyclopropane Ring : Enhances stability of adjacent carbocations but introduces steric bulk.

  • Fluoro Substituent : Directs electrophilic substitution and moderates electronic effects on the aryl ring.

  • Methyl Group : Provides minor steric shielding at the 4-position of the aryl ring .

Scientific Research Applications

Synthetic Routes

Various synthetic methods have been proposed for the preparation of 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol. Key synthetic approaches include:

  • Reduction Reactions : Utilizing reducing agents to convert ketones or aldehydes into alcohols.
  • Nucleophilic Substitution : Employing nucleophiles to replace leaving groups in halogenated compounds.

These methods highlight the versatility of synthetic approaches available for this compound, allowing researchers to tailor its properties for specific applications.

Medicinal Chemistry Applications

This compound has shown promise in medicinal chemistry, particularly concerning its interactions with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and compounds similar to this one can act as either inducers or inhibitors, affecting the pharmacokinetics of co-administered drugs.

Case Studies

Research indicates that derivatives of this compound may exhibit significant biological activities. For example, studies have demonstrated that certain fluorinated alcohols can enhance the efficacy of existing pharmaceuticals by modulating metabolic pathways. Understanding these interactions is essential for evaluating the safety and effectiveness of this compound in therapeutic contexts.

Biochemical Interactions

The interaction studies involving this compound focus on its effects on various biological systems. Preliminary research suggests that it may influence drug metabolism through its action on cytochrome P450 enzymes. This interaction could lead to changes in drug efficacy and safety profiles, making it a critical area for further investigation.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Functional Group and Electronic Effects

  • Cyclopropyl Group: The cyclopropane ring introduces steric hindrance and strain, which may affect conformational flexibility and reactivity. This is evident in analogs such as 1-Cyclopropyl-1-(3-(dimethylamino)phenyl)ethan-1-ol (), where the dimethylamino group’s electron-donating nature contrasts with the fluorine-methy combination in the target compound .

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogs suggest:

  • Solubility : Bulky substituents (e.g., 4-isopropyl in ’s Compound 1e) reduce solubility in polar solvents. The 3-fluoro-4-methyl group in the target compound may balance hydrophobicity and polarity.
  • NMR Shifts : In , substituent positions (e.g., 2,5-dimethyl vs. 3,5-dimethyl) significantly alter chemical shifts in ¹H and ¹³C NMR spectra due to changes in electron density and shielding effects. The fluorine atom in the target compound would further deshield nearby protons, producing distinct NMR signatures .

Comparison with Non-Cyclopropyl Analogs

Simpler analogs like 1-(4-Fluorophenyl)ethanol () lack the cyclopropyl group, resulting in reduced steric hindrance and lower molecular complexity.

Key Research Findings

  • Synthetic Accessibility : Analogs with para-substituents (e.g., 4-ethyl in Compound 1d, ) exhibit higher yields (86%), suggesting that steric hindrance at the meta or ortho positions may complicate synthesis .
  • Electronic Modulation : The 3-fluoro-4-methyl substitution in the target compound combines electronic effects that could enhance interactions with biological targets compared to purely alkyl-substituted analogs .
  • Structural Diversity: Compounds like 1-Cyclopropyl-2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol () demonstrate how additional functional groups (e.g., sulfonyl piperazine) expand applications in drug design, though they diverge significantly from the ethanol-based core structure of the target compound .

Biological Activity

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethanol backbone, with a 3-fluoro-4-methylphenyl substituent. Its molecular formula is C12H15FC_{12}H_{15}F, and it is classified as an alcohol due to the presence of a hydroxyl (-OH) group. The structural uniqueness of this compound may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Cytochrome P450 Enzyme Interaction : Preliminary studies suggest that this compound can interact with cytochrome P450 enzymes, which are crucial in drug metabolism. Such interactions may lead to alterations in pharmacokinetics for co-administered drugs, potentially affecting their efficacy and safety.
  • Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial activities. While specific data on this compound is limited, its structural analogs have shown promising results against various microbial strains.

The mechanism of action for this compound involves its binding to specific molecular targets, which may include enzymes or receptors. The compound's hydroxyl group likely plays a pivotal role in modulating the activity of these targets, influencing various biochemical pathways .

Case Studies and Experimental Data

Several studies have examined the biological effects of structurally related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated interaction with cytochrome P450 enzymes; potential as an inducer/inhibitor affecting drug metabolism.
Explored antimicrobial activity; showed effectiveness against specific strains, suggesting similar potential for the compound .
Discussed mechanisms involving enzyme inhibition and receptor modulation; relevant for understanding therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-Cyclopropyl-2-(3-fluoro-4-methylphenyl)ethanolStructureContains an additional cyclopropane ring, altering reactivity.
2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanolStructureDifferent substitution pattern may affect biological activity.
1-Cyclobutyl-1-(3-fluoro-4-methylphenyl)ethanolStructureCyclobutane ring introduces strain and potential reactivity differences.

This table illustrates how variations in structure can significantly influence both chemical behavior and biological activity.

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanone) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions . Alternatively, biocatalytic methods employing plant cells (e.g., Daucus carota) or microbial systems can achieve enantioselective reduction, yielding chiral alcohols with high enantiomeric excess (ee) . Key parameters include solvent choice (aqueous vs. organic), temperature (20–40°C), and exogenous additives (e.g., glucose) to enhance yield and selectivity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :
  • Solubility : Assessed via shake-flask method in water, ethanol, and DMSO. Expected low aqueous solubility due to hydrophobic cyclopropyl and aryl groups .
  • Stability : Monitor degradation under varying pH (2–12) and temperature (4–60°C) using HPLC or LC-MS. Hydroxyl group sensitivity may require inert atmospheres for storage .
  • Spectral Data : Obtain NMR (¹H/¹³C), FT-IR (O-H stretch ~3200–3600 cm⁻¹), and HRMS for structural confirmation .

Q. What are the standard protocols for evaluating its antimicrobial activity?

  • Methodological Answer :
  • MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ampicillin) and solvent blanks .
  • Time-Kill Studies : Measure log reduction in CFU/mL over 24 hours. Correlate results with structural analogs (e.g., 4-methylphenyl derivatives) to identify SAR trends .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using biocatalytic methods?

  • Methodological Answer :
  • Biocatalyst Screening : Test fungal reductases (e.g., Rhodotorula rubra) or engineered enzymes for stereoselectivity. Use substrate engineering (e.g., ketone substituents) to improve ee .
  • Process Optimization : Employ design of experiments (DoE) to optimize parameters: pH (6–8), co-solvents (e.g., 10% DMSO), and co-factor recycling systems (e.g., glucose dehydrogenase) .
  • Analytical Validation : Chiral HPLC (Chiralpak® columns) or polarimetry to quantify ee. Compare with kinetic resolution data from racemic mixtures .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl ethanol derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compile data from PubChem, ECHA, and peer-reviewed studies. Identify outliers due to assay variability (e.g., cell line differences) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets (e.g., cytochrome P450). Validate with in vitro enzyme inhibition assays .
  • In Vivo Correlations : Use murine models to reconcile in vitro vs. in vivo efficacy, accounting for pharmacokinetic factors (e.g., metabolic stability) .

Q. How do environmental factors influence the compound’s stability in experimental settings?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via UPLC. Identify degradation products (e.g., oxidation to ketone) .
  • pH-Dependent Stability : Use phosphate buffers (pH 3–10) to simulate gastrointestinal or lysosomal conditions. Measure half-life (t½) using first-order kinetics .
  • Formulation Studies : Encapsulate in cyclodextrins or liposomes to enhance stability in aqueous media .

Key Research Directions

  • Biocatalyst Engineering : Develop immobilized enzymes for scalable enantioselective synthesis .
  • Ecotoxicity Studies : Assess biodegradability (OECD 301F) and bioaccumulation potential (log Kow) .
  • Mechanistic Studies : Elucidate cellular uptake mechanisms using radiolabeled analogs and LC-MS .

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